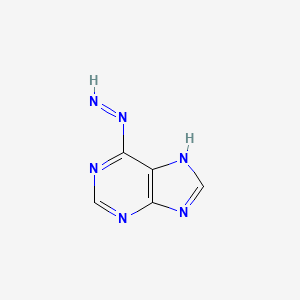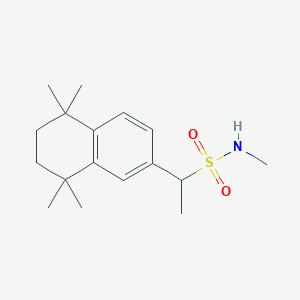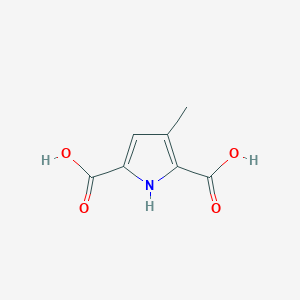
3-methyl-1H-pyrrole-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-pyrrole-2,5-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H7NO4 It is characterized by a pyrrole ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylpyrrole, followed by carboxylation. For instance, 3-methylpyrrole can be oxidized using potassium permanganate in an alkaline medium to form the corresponding dicarboxylic acid . Another method involves the reaction of 3-methylpyrrole with carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .
化学反応の分析
Types of Reactions: 3-Methyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,5-dimethanol .
科学的研究の応用
3-Methyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-methyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, thereby reducing the production of virulence factors and biofilm formation . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Pyrrole-2,5-dicarboxylic acid: Lacks the methyl group at the 3-position, making it less hydrophobic and potentially altering its reactivity and biological activity.
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid: Contains an additional methyl group, which can influence its steric and electronic properties.
Furan-2,5-dicarboxylic acid: A structurally related compound with an oxygen atom in the ring instead of nitrogen, used in the production of bio-based polymers.
Uniqueness: 3-Methyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position can enhance its hydrophobicity and influence its interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
100958-69-8 |
|---|---|
分子式 |
C7H7NO4 |
分子量 |
169.13 g/mol |
IUPAC名 |
3-methyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-4(6(9)10)8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) |
InChIキー |
RERATHQKCQDRPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


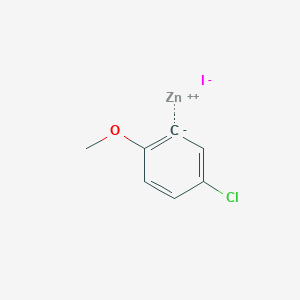
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
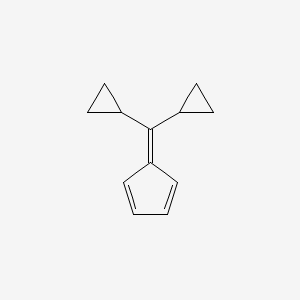
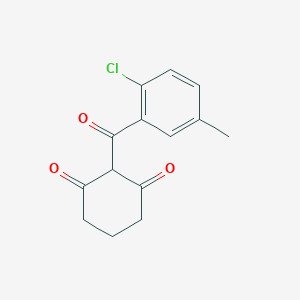


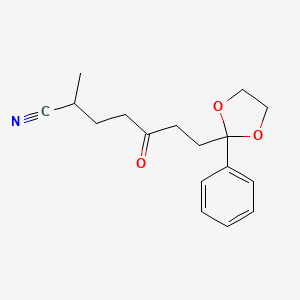
![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
